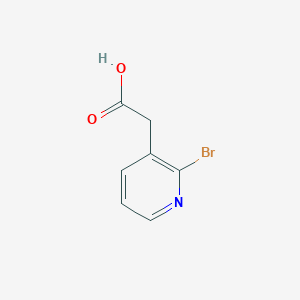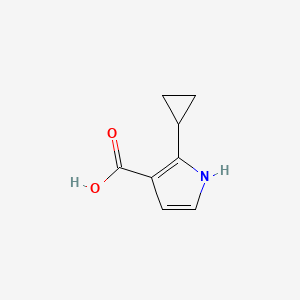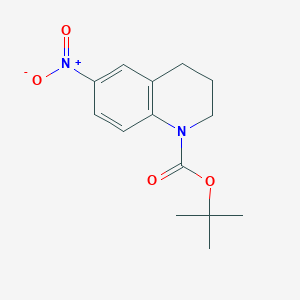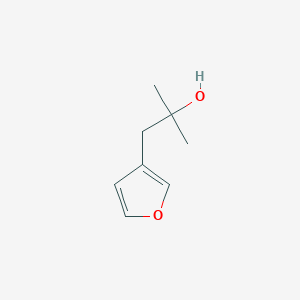![molecular formula C16H20S2Si2 B1382047 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene CAS No. 139896-65-4](/img/structure/B1382047.png)
2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene
Übersicht
Beschreibung
2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene: is an organosilicon compound with the molecular formula C16H20S2Si2. This compound is known for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with two trimethylsilyl-ethynyl groups. It is primarily used in the field of organic electronics due to its excellent electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene typically involves the following steps:
Starting Material: The synthesis begins with thieno[3,2-b]thiophene as the starting material.
Reaction with Trimethylsilylacetylene: The thieno[3,2-b]thiophene is then reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original compound.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles, such as fluoride ions from tetrabutylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Tetrabutylammonium fluoride, acetonitrile, and methanol.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: The original this compound.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for their potential in bioelectronics and biosensors due to their conductive properties.
Industry: In the industrial sector, this compound is utilized in the development of advanced materials for flexible electronics, light-emitting diodes (LEDs), and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene primarily involves its ability to facilitate charge transport in organic electronic devices. The trimethylsilyl-ethynyl groups enhance the compound’s solubility and processability, while the thieno[3,2-b]thiophene core provides a conjugated system that allows for efficient charge transfer. This compound interacts with molecular targets in electronic devices, such as electrodes and active layers, to improve device performance.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene: This compound is similar in structure but contains trimethylstannyl groups instead of trimethylsilyl groups. It is used in the synthesis of polythiophenes for optoelectronic applications.
Thieno[3,2-b]thiophene: The parent compound without any substituents, used as a building block in various organic electronic materials.
2,5-Bis(trimethylsilyl)thieno[3,2-b]thiophene: Similar to the target compound but lacks the ethynyl groups, affecting its electronic properties.
Uniqueness: 2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene is unique due to the presence of both trimethylsilyl and ethynyl groups, which enhance its solubility, processability, and electronic properties. This makes it particularly valuable in the development of high-performance organic electronic devices.
Eigenschaften
IUPAC Name |
trimethyl-[2-[5-(2-trimethylsilylethynyl)thieno[3,2-b]thiophen-2-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20S2Si2/c1-19(2,3)9-7-13-11-15-16(17-13)12-14(18-15)8-10-20(4,5)6/h11-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXZBWIZKNUJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(S1)C=C(S2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)





